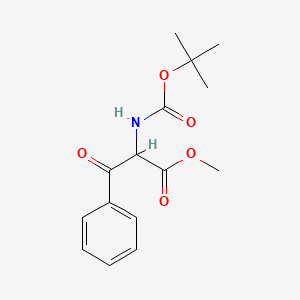
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted derivatives
Applications De Recherche Scientifique
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It is a key intermediate in the production of pharmaceuticals, including antibiotics and anti-cancer agents.
Industry: The compound is employed in the manufacture of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific structure, which includes a phenyl group and a keto functionality. This combination makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules, as it allows for diverse chemical modifications .
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11(13(18)20-4)12(17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,19) |
Clé InChI |
MXXIBQPGFSMKCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



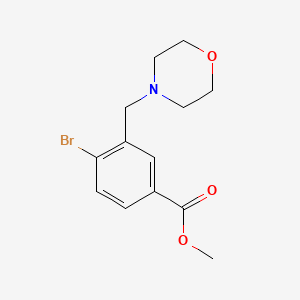
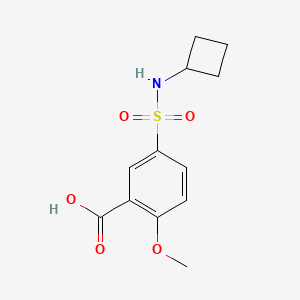
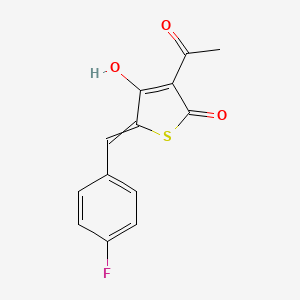
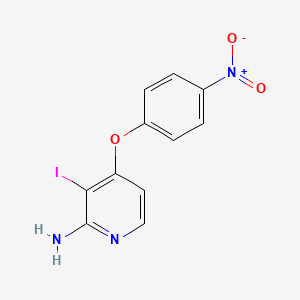
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)
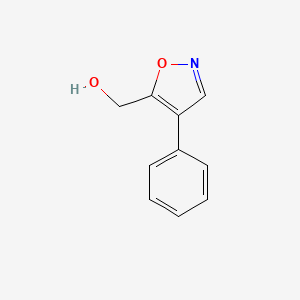

![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
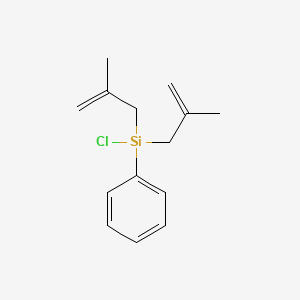
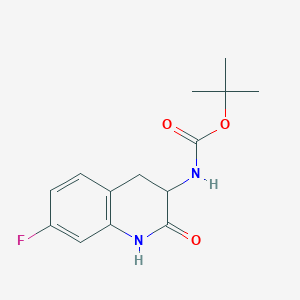
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
